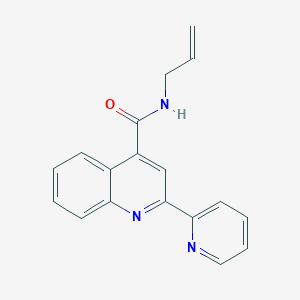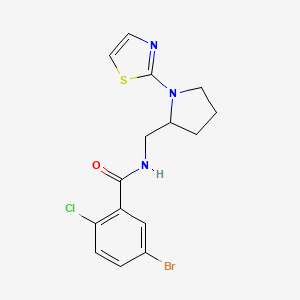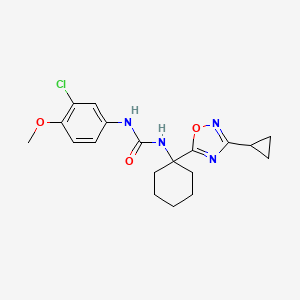
N-(1-cyano-1,2-dimethylpropyl)-2-(phthalazin-1-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(phthalazin-1-ylsulfanyl)acetamide, also known as CP-31398, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-31398 has been shown to induce p53-dependent apoptosis in cancer cells and has also been found to enhance the DNA-binding activity of p53, a tumor suppressor protein.
Mechanism Of Action
N-(1-cyano-1,2-dimethylpropyl)-2-(phthalazin-1-ylsulfanyl)acetamide works by binding to the DNA-binding domain of p53, stabilizing the protein and enhancing its DNA-binding activity. This leads to the activation of downstream genes involved in cell cycle arrest and apoptosis, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been found to induce apoptosis in cancer cells through the activation of the p53 pathway. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Advantages And Limitations For Lab Experiments
One of the advantages of N-(1-cyano-1,2-dimethylpropyl)-2-(phthalazin-1-ylsulfanyl)acetamide is its ability to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, one of the limitations of N-(1-cyano-1,2-dimethylpropyl)-2-(phthalazin-1-ylsulfanyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
1. Development of more potent and selective inhibitors of the p53 pathway.
2. Investigation of the potential of N-(1-cyano-1,2-dimethylpropyl)-2-(phthalazin-1-ylsulfanyl)acetamide in combination therapy with other cancer treatments.
3. Identification of biomarkers that can predict the response of cancer cells to N-(1-cyano-1,2-dimethylpropyl)-2-(phthalazin-1-ylsulfanyl)acetamide.
4. Development of more effective methods for the delivery of N-(1-cyano-1,2-dimethylpropyl)-2-(phthalazin-1-ylsulfanyl)acetamide in vivo.
5. Investigation of the potential of N-(1-cyano-1,2-dimethylpropyl)-2-(phthalazin-1-ylsulfanyl)acetamide in the treatment of other diseases besides cancer, such as neurodegenerative diseases.
Synthesis Methods
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(phthalazin-1-ylsulfanyl)acetamide involves the reaction of phthalazin-1-ylthioacetic acid with 2-chloro-N-(1-cyano-1,2-dimethylpropyl)acetamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain N-(1-cyano-1,2-dimethylpropyl)-2-(phthalazin-1-ylsulfanyl)acetamide in its pure form.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to induce p53-dependent apoptosis in cancer cells and has also been shown to enhance the DNA-binding activity of p53, a tumor suppressor protein. In addition, N-(1-cyano-1,2-dimethylpropyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-phthalazin-1-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-11(2)16(3,10-17)19-14(21)9-22-15-13-7-5-4-6-12(13)8-18-20-15/h4-8,11H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZGDAZQVSFFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(phthalazin-1-ylsulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2591641.png)
![N-(1-cyano-2,2-dimethylpropyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2591642.png)
![1-[4-[(2,5-Difluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2591644.png)
![2-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2591645.png)


![3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL](/img/structure/B2591650.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591655.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2591657.png)

![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]ethanimidoyl chloride](/img/structure/B2591662.png)
